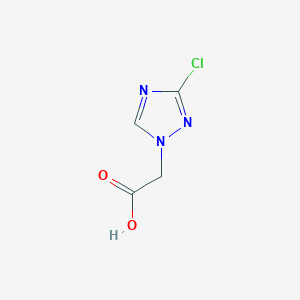

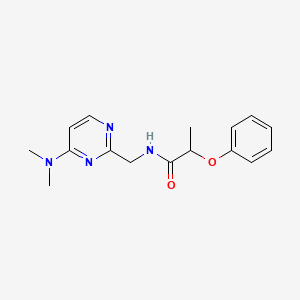

5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide is a pyrazole derivative, a class of organic compounds known for their diverse pharmacological activities. While the specific compound is not directly studied in the provided papers, related pyrazole derivatives have been synthesized and characterized, indicating the interest in this class of compounds for various applications, including medicinal chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through several methods, including 1,3-dipolar cycloaddition reactions. Paper describes the synthesis of 5-aryl-substituted pyrazol-3-ylphosphonates using a 1,3-dipolar cycloaddition of 1-formamidovinylphosphonates and aryldiazomethanes. This method, conducted under basic conditions with K2CO3/MeOH at room temperature, avoids the formation of cyclopropylphosphonates and leads to the formation of pyrazoles in one pot with the spontaneous elimination of formamide. Although the specific synthesis of 5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be complex and is often analyzed using various spectroscopic techniques. In paper , the crystal structure of a related compound, 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid, was determined using crystallographic techniques. Additionally, quantum chemical methods such as DFT calculations were employed to examine the molecular geometry and vibrational frequencies. These techniques could be used to analyze the molecular structure of 5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide, providing insights into its electronic structure and potential reactivity.

Chemical Reactions Analysis

The reactivity of pyrazole derivatives can be influenced by their electronic structure, as indicated by HOMO-LUMO energy gaps. In paper , the HOMO-LUMO energy gap of the studied compound was calculated, which can provide information on the chemical stability and reactivity of the molecule. For the compound , similar computational studies could predict its reactivity in various chemical reactions, such as cycloadditions or nucleophilic substitutions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. The thermodynamic properties of the compound studied in paper were assessed using B3LYP/6-31G(d,p) level of theory, which could similarly be applied to 5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide to predict its behavior under different conditions. The molecular electrostatic potential map is another tool that can be used to understand the distribution of charge across the molecule, which is important for predicting interactions with other molecules or biological targets.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide, due to its complex structure, is a focus of synthesis and characterization studies to understand its chemical properties and potential applications. For instance, the synthesis of related pyrazole and pyrazolopyrimidine derivatives has been explored to evaluate their cytotoxic activity against Ehrlich Ascites Carcinoma cells, showcasing the compound's relevance in medicinal chemistry and potential in therapeutic applications (Hassan, Hafez, & Osman, 2014). Similarly, crystal structure and Hirshfeld surface analysis have been conducted on similar compounds to determine their molecular interactions and stability, which are crucial for their potential pharmaceutical applications (Prabhuswamy, Kumara, Pavithra, Kumar, & Lokanath, 2016).

Computational Studies and Molecular Interaction Analysis

Computational studies and molecular interaction analyses play a significant role in understanding the behavior of such compounds. For example, the molecular interaction of a similar antagonist with the CB1 cannabinoid receptor has been studied, highlighting the importance of understanding the interaction mechanisms for drug design and development (Shim, Welsh, Cartier, Edwards, & Howlett, 2002). Additionally, DFT calculations have been employed to analyze the structure and properties of pyrazole derivatives, aiding in the prediction of their reactivity and stability, which is critical for their application in various scientific fields (Alaşalvar, Soylu, Ünver, İskeleli, Yıldız, Çiftçi, & Banoglu, 2014).

Application in Nonlinear Optical Properties and Chemical Reactivity

The exploration of nonlinear optical (NLO) properties and chemical reactivity descriptors of related compounds suggests potential applications in materials science and chemical synthesis. For instance, the synthesis and analysis of thiophene-based pyrazole amides have led to insights into their NLO properties and reactivity, indicating their utility in developing materials with specific optical characteristics (Kanwal, Rasool, Zaidi, Zakaria, Bilal, Hashmi, Mubarik, Ahmad, & Shah, 2022).

Eigenschaften

IUPAC Name |

5-cyclopropyl-1-(1,1-dioxothiolan-3-yl)-N-(4-methoxyphenyl)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4S/c1-25-15-6-4-13(5-7-15)19-18(22)16-10-17(12-2-3-12)21(20-16)14-8-9-26(23,24)11-14/h4-7,10,12,14H,2-3,8-9,11H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIPFGXQALGRRIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=NN(C(=C2)C3CC3)C4CCS(=O)(=O)C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[cyano(2,4-difluorophenyl)methyl]-2-(3-hydroxyphenyl)acetamide](/img/structure/B2526664.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2526665.png)

![ethyl 4-[5-[(Z)-2-cyano-3-oxo-3-piperidin-1-ylprop-1-enyl]furan-2-yl]benzoate](/img/structure/B2526669.png)

![(E)-methyl 2-(2-cyano-3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2526671.png)

![2-((4-isopropylbenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2526672.png)

![8-[(4-ethylpiperazin-1-yl)methyl]-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2526676.png)

![2,4-difluoro-N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2526677.png)

![N-(4-ethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2526680.png)